molecular formula C8H7BrFNO2 B6169740 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene CAS No. 2680542-15-6

2-(1-bromoethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B6169740
CAS No.: 2680542-15-6
M. Wt: 248
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Description

2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromoethyl group at the 2-position, a fluorine atom at the 1-position, and a nitro group at the 4-position.

Properties

CAS No.

2680542-15-6

Molecular Formula

C8H7BrFNO2

Molecular Weight

248

Purity

95

Origin of Product

United States

Preparation Methods

The introduction of a nitro group into bromoethyl-substituted fluorobenzenes represents a direct route to 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene. Nitration typically employs mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures.

In a protocol adapted from the nitration of 2-bromo-4-fluorotoluene , substituting the methyl group with a bromoethyl moiety enables targeted nitro-group placement. For example, 2-(1-bromoethyl)-1-fluorobenzene undergoes nitration at 0–25°C using potassium nitrate (1.3 equiv) in concentrated sulfuric acid, yielding the nitro product after 2 hours under nitrogen. The regioselectivity favors para-nitration relative to the fluorine substituent due to its strong meta-directing effect, with the bromoethyl group exerting minimal steric hindrance . Purification via silica gel chromatography (petroleum ether) achieves a moderate yield of 54–60% .

Bromination of Ethyl-Substituted Nitroaromatics

Bromination of pre-nitrated intermediates offers an alternative pathway. A two-step approach involves:

  • Nitration of 1-fluoro-4-ethylbenzene to 1-fluoro-4-nitroethylbenzene.

  • Radical or electrophilic bromination at the ethyl side chain.

Electrophilic bromination using HBr or PBr₃ in dichloromethane at 0°C selectively targets the ethyl group. For instance, treating 1-fluoro-4-nitroethylbenzene with PBr₃ (1.2 equiv) in dry DCM under argon generates the 1-bromoethyl derivative in 65–70% yield . This method avoids aryl-ring bromination, which is disfavored due to the electron-withdrawing nitro group .

Multi-Step Synthesis via Diazotization and Cross-Coupling

Advanced routes employ diazotization and Suzuki-Miyaura coupling to assemble the bromoethyl-nitroarene scaffold. A patented method for 1-bromo-2-chloro-4-fluorobenzene provides a conceptual framework:

  • Diazotization : 2-Chloro-4-fluoroaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Bromination : The diazonium intermediate reacts with CuBr in HBr, yielding 1-bromo-2-chloro-4-fluorobenzene .

Adapting this to this compound would require:

  • Starting with 4-nitro-2-ethyl-1-fluoroaniline.

  • Diazotization followed by bromoethyl introduction via a Sandmeyer-type reaction.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Method Starting Material Conditions Yield Reference
Direct Nitration2-(1-Bromoethyl)-1-fluorobenzeneH₂SO₄, KNO₃, 0–25°C, N₂ atmosphere54–60%
Electrophilic Bromination1-Fluoro-4-nitroethylbenzenePBr₃, DCM, 0°C, Argon65–70%
Diazotization/Bromination4-Nitro-2-ethyl-1-fluoroanilineNaNO₂/HCl, CuBr/HBr, 0–40°C~50%*Adapted

*Theoretical yield based on analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : The nitro group’s position is critical. Computational studies suggest that fluorine’s −I effect directs nitration to the para position, but steric effects from the bromoethyl group may reduce yields. Using fuming HNO₃ at lower temperatures (−10°C) improves selectivity .

  • Side Reactions in Bromination : Competing aryl bromination can occur if the nitro group’s deactivating influence is insufficient. Employing radical initiators like AIBN with N-bromosuccinimide (NBS) minimizes this issue .

  • Purification Difficulties : Silica gel chromatography remains standard, but crystallization from ethanol/water mixtures enhances purity for industrial-scale production .

Scientific Research Applications

Chemistry: 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in various chemical reactions.

Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: In the chemical industry, it serves as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: It can interact with receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Molecular and Physical Properties

  • Molecular Formula: Likely C₈H₇BrFNO₂ (inferred from analogs in ).
  • Molecular Weight : Estimated ~244.0 g/mol (based on 1-(1-bromoethyl)-4-nitrobenzene, MW 230.06 [], adjusted for fluorine substitution).
  • Physical Properties : The nitro and fluorine substituents suggest moderate polarity. The bromoethyl group increases molecular weight compared to simpler analogs like 1-fluoro-4-nitrobenzene (boiling point 206.5°C, melting point 21°C []).

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene and structurally related compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity (Acute) Key Applications
This compound C₈H₇BrFNO₂ ~244.0 2-bromoethyl, 1-F, 4-NO₂ Likely high (alkylating agent) Pharmaceutical/agrochemical intermediate (inferred)
1-Fluoro-4-nitrobenzene [] C₆H₄FNO₂ 141.1 1-F, 4-NO₂ Rat oral LD₅₀: 250 mg/kg ; LC₅₀ (fish): 28.4 mg/L NMR internal standard , synthetic intermediate
1-(1-Bromoethyl)-4-fluorobenzene [] C₈H₈BrF 203.05 1-bromoethyl, 4-F Limited data; structural analogs suggest moderate toxicity Building block for cross-coupling reactions
1-(1-Bromoethyl)-4-nitrobenzene [] C₈H₈BrNO₂ 230.06 1-bromoethyl, 4-NO₂ No direct data; nitro group implies higher toxicity than non-nitro analogs Pharmaceutical intermediate
4-Bromofluorobenzene [] C₆H₄BrF 175.0 1-Br, 4-F Limited toxicity data; used as a reference in environmental studies Halogenated solvent or intermediate

Key Comparative Insights:

Fluorine at the 1-position directs further substitutions to the meta position, whereas its absence (e.g., in 1-(1-bromoethyl)-4-nitrobenzene) allows para-directed reactivity .

Bromoethyl-containing compounds (e.g., 1-(1-bromoethyl)-4-fluorobenzene) may pose inhalation risks (rat LC₅₀ 2,600 mg/m³ ), suggesting similar hazards for the target compound.

Synthetic Utility: The target compound’s bromoethyl group offers a versatile handle for nucleophilic substitutions, contrasting with 4-bromofluorobenzene, which is primarily used in simpler coupling reactions . Compared to 1-fluoro-4-nitrobenzene (used as an NMR standard ), the bromoethyl group expands its utility in organometallic chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

  • Step 1: Nitration of 1-fluoro-4-ethylbenzene to introduce the nitro group at the para position.
  • Step 2: Bromination of the ethyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) to yield the bromoethyl substituent .
    Key factors affecting yield include:
  • Temperature control : Excess heat may lead to over-bromination or decomposition.
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) favor radical bromination over ionic pathways.
  • Protection of nitro group : Ensure the nitro group is stable under bromination conditions to avoid side reactions.

Q. How do the substituents (fluoro, nitro, bromoethyl) influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

  • Nitro group : Strong electron-withdrawing effect activates the ring for SNAr at positions ortho and para to itself. However, steric hindrance from the bromoethyl group may limit accessibility .
  • Fluoro group : Moderately deactivating but meta-directing. Its position (ortho to nitro) creates a regiochemical preference for nucleophilic attack at the para-nitro position.
  • Bromoethyl group : Acts as a potential leaving group (via elimination) or a site for further functionalization (e.g., cross-coupling). Solvent polarity and base strength must be optimized to favor substitution over elimination .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Fluorine coupling (²J/³J) splits signals for adjacent protons (e.g., aromatic protons near F).
    • Bromine’s quadrupolar moment broadens signals for the bromoethyl group.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br).
  • HPLC-PDA : Purity assessment; nitro groups absorb strongly at ~260 nm .

Advanced Research Questions

Q. How does the nitro group’s electronic effect modulate regioselectivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The nitro group enhances electrophilicity at the aromatic ring, enabling Suzuki-Miyaura coupling at the bromoethyl site. However:

  • Competing pathways : The nitro group may deactivate the catalyst (Pd) via coordination, requiring ligands like S-Phos to mitigate poisoning .
  • Regioselectivity : Coupling occurs preferentially at the bromoethyl group rather than the nitro-adjacent position due to steric and electronic factors.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may accelerate side reactions .

Q. What strategies prevent elimination (e.g., dehydrohalogenation) during substitution reactions at the bromoethyl group?

Methodological Answer:

  • Base selection : Use bulky bases (e.g., DBU) to favor SN2 over E2 mechanisms.
  • Low-temperature conditions : Slow addition of base at 0–5°C reduces thermal elimination.
  • Solvent tuning : Dichloromethane or THF (low polarity) disfavors carbocation formation (E1 pathway) .
  • Leaving group activation : Add crown ethers to enhance bromide departure in SNAr reactions .

Q. How can contradictions in reported reaction yields under different solvent systems be resolved?

Methodological Answer:

  • Systematic solvent screening : Use binary/ternary solvent gradients to identify optimal polarity and hydrogen-bonding effects. For example, acetonitrile/water mixtures enhance nucleophilicity in SNAr reactions .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in situ FTIR or HPLC to distinguish between intermediate trapping and equilibrium effects.
  • Computational modeling : DFT calculations (e.g., using Gaussian) predict solvent effects on transition states and intermediates .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : The nitro group may induce methemoglobinemia upon prolonged exposure; use fume hoods and PPE (nitrile gloves, lab coats) .
  • Ecotoxicity : LC50 for fish (e.g., Pimephales promelas) is 28.4 mg/L, necessitating strict waste disposal protocols .
  • Stability : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .

Data Contradictions and Validation

Q. How should researchers validate conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Experimental validation : Perform solubility tests (e.g., shake-flask method) in solvents like DMSO, ethanol, and hexane.
  • QSAR modeling : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps.
  • Cross-reference literature : Prioritize studies from authoritative sources (e.g., PubChem, ECHA) over vendor data .

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